(E)-2-Nonene-1,4-diol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H18O2 |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
(E)-non-2-ene-1,4-diol |
InChI |
InChI=1S/C9H18O2/c1-2-3-4-6-9(11)7-5-8-10/h5,7,9-11H,2-4,6,8H2,1H3/b7-5+ |
InChI Key |
ZDHRSPRSUBAAIO-FNORWQNLSA-N |
Isomeric SMILES |
CCCCCC(/C=C/CO)O |
Canonical SMILES |
CCCCCC(C=CCO)O |
Origin of Product |
United States |
Chemical Reactivity and Functionalization of the E 2 Nonene 1,4 Diol Core Structure
Reactions at the Allylic Alcohol Functionality
The primary allylic alcohol at the C1 position is a key site for chemical modification. Its reactivity is influenced by the adjacent carbon-carbon double bond, which can stabilize reactive intermediates. Common transformations involving this group include oxidation, etherification, and esterification.
Selective oxidation of the primary allylic alcohol can yield the corresponding α,β-unsaturated aldehyde or carboxylic acid, depending on the reagents and reaction conditions employed. Biocatalytic methods, for instance, using alcohol dehydrogenases, can offer high selectivity for the oxidation of primary alcohols to aldehydes, minimizing overoxidation. mdpi.com Other reagents like manganese dioxide (MnO2) are well-known for the selective oxidation of allylic alcohols.
Etherification and esterification reactions provide a straightforward means to introduce a wide range of functional groups. For example, reaction with alkyl halides under basic conditions (Williamson ether synthesis) or with acyl chlorides/anhydrides in the presence of a base can produce the corresponding ethers and esters, respectively. These modifications are fundamental in the synthesis of functionalized derivatives and probes. acs.org
Transformations of the Secondary Alcohol Group
The secondary alcohol at the C4 position offers another handle for functionalization. Its reactivity can be distinct from the primary allylic alcohol, allowing for selective transformations.
Oxidation of the secondary alcohol to a ketone is a common transformation. A variety of oxidizing agents can be employed, and biocatalytic methods or transition-metal-catalyzed aerobic oxidations can achieve this with high selectivity, sometimes even enantioselectively in the case of chiral catalysts. mdpi.comnih.gov This transformation yields a β-hydroxy ketone, a valuable intermediate in synthesis.
The secondary hydroxyl group can also be a site for nucleophilic substitution, typically after conversion to a better leaving group, such as a tosylate or mesylate. This allows for the introduction of various nucleophiles, including azides, halides, and cyanides, enabling the synthesis of a diverse set of analogues. nih.gov Furthermore, protection of the secondary alcohol, for instance as a silyl (B83357) ether, is a common strategy to allow for selective reaction at the primary alcohol or the alkene. acs.org
Reactivity of the Alkene Moiety: E/Z Isomerization
The internal (E)-alkene is generally the more thermodynamically stable isomer. studymind.co.uklibretexts.org However, its geometry can be inverted to the (Z)-isomer under specific conditions, a transformation that can be critical for accessing certain stereoisomers of target molecules. E/Z isomerization can be achieved through various methods, including photochemical isomerization using photosensitizers or transition-metal catalysis. escholarship.orgorganic-chemistry.org For instance, certain cobalt or rhodium complexes have been shown to effectively catalyze the Z-to-E isomerization of alkenes. organic-chemistry.org While the (E)-configuration is often desired, the ability to access the (Z)-isomer significantly broadens the synthetic utility of the (E)-2-Nonene-1,4-diol scaffold. escholarship.orgnih.gov
Derivatization Strategies for Analogues and Probes
The versatile reactivity of this compound makes it an excellent starting point for the synthesis of various analogues and functional probes. These derivatives are instrumental in studying biological processes and developing new bioactive compounds.
Synthesis of Functionalized Diol Derivatives
Functionalization of the diol can be achieved through a variety of reactions at the hydroxyl groups. The differential reactivity of the primary allylic and secondary alcohols can be exploited for selective monofunctionalization or for the introduction of two different functionalities.
| Reaction Type | Reagent/Conditions | Product Type |
| Esterification | Acyl chloride, pyridine | Mono- or Di-ester |
| Etherification | Alkyl halide, NaH | Mono- or Di-ether |
| Silylation | Silyl chloride, imidazole | Mono- or Di-silyl ether |
| Oxidation | MnO2 | α,β-Unsaturated aldehyde |
| Oxidation | PCC/PDC | α,β-Unsaturated aldehyde or Ketone |
These derivatization reactions allow for the fine-tuning of the molecule's physicochemical properties, such as polarity and lipophilicity, which can be crucial for its biological activity and function as a chemical probe. acs.org
Construction of Complex Polycyclic Structures Incorporating Diols
The diol and alkene functionalities within this compound can be utilized in cyclization reactions to construct complex polycyclic systems. Intramolecular reactions, such as cyclizations, are powerful tools for building ring structures with defined stereochemistry. For instance, the diol can be converted into a cyclic acetal (B89532) or ketal, forming a five- or six-membered ring. researchgate.net Furthermore, the alkene can participate in cycloaddition reactions, such as the Diels-Alder reaction, if an appropriate diene is present in the molecule, leading to the formation of bicyclic structures. beilstein-journals.org The synthesis of bicyclo[3.3.1]nonane systems, which are present in various biologically active natural products, can be achieved through intramolecular cyclization strategies starting from functionalized acyclic precursors. rsc.org
Design of Bioactive Analogues
This compound serves as a scaffold for the design of bioactive analogues. By modifying its structure, chemists can explore structure-activity relationships and develop compounds with enhanced or novel biological activities. For example, the synthesis of analogues is crucial in the development of anticancer chemotherapeutics and other medicinally relevant compounds. rsc.orgmdpi.com The synthesis of ent-pimarane natural products, which have shown bioactivity, has been achieved through strategies involving asymmetric dihydroxylation of alkene precursors, highlighting the importance of the diol functionality. acs.org The development of practical asymmetric catalysis allows for the enantioselective synthesis of bioactive natural products and their analogues from simple building blocks. jst.go.jp
Analytical Methodologies for Detection and Characterization
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, MS, IR)
Spectroscopic methods are indispensable for elucidating the molecular structure of (E)-2-Nonene-1,4-diol by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. measurlabs.com In the ¹H-NMR spectrum of a diol compound, specific signals corresponding to hydroxyl (-OH) and aliphatic protons (-CH2-) can be observed. researchgate.net For instance, in a similar diol, hydroxyl protons have appeared at 2.86 ppm and aliphatic protons at 4.56 ppm. researchgate.net Aromatic protons, if present in a related structure, would be observed in the range of 7.31–8.23 ppm. researchgate.net The ¹³C-NMR spectrum is equally informative, confirming the structure with peaks for imide and ketone carbons, if applicable, and aromatic carbons. researchgate.net The number of unique signals in both ¹H and ¹³C-NMR spectra reveals the symmetry of the molecule. wisc.edu
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. The mass spectrum of dihydroxy-2-nonene (DHN), a related compound, generated from the metabolism of [³H]-4-HNE, has been analyzed to confirm its structure. nih.gov The fragmentation pattern observed in the mass spectrum provides valuable clues about the connectivity of atoms within the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In the analysis of a diol compound, characteristic peaks for the hydroxyl (-OH) group are typically observed. researchgate.net For a specific diol, these have been noted at 3305 cm⁻¹. researchgate.net Other functional groups, such as a carbonyl (C=O) stretch in related urethane (B1682113) compounds, also show distinct absorption bands. researchgate.net
A summary of expected spectroscopic data for a diol compound is presented below:
| Spectroscopic Technique | Observed Feature | Typical Chemical Shift/Frequency | Reference |
| ¹H-NMR | Hydroxyl (-OH) protons | 2.86 ppm | researchgate.net |
| ¹H-NMR | Aliphatic (-CH₂-) protons | 4.56 ppm | researchgate.net |
| ¹³C-NMR | Imide and Ketone carbons | 163.5, 164, and 192.4 ppm | researchgate.net |
| ¹³C-NMR | Aromatic carbons | 115.5–153.8 ppm | researchgate.net |
| IR | Hydroxyl (-OH) peak | 3305 cm⁻¹ | researchgate.net |
| IR | Urethane N-H stretch | ~3285 cm⁻¹ | researchgate.net |
| IR | Urethane C=O stretch | ~1653 cm⁻¹ | researchgate.net |
Chromatographic Separation Methods
Chromatographic techniques are essential for separating this compound from complex mixtures, enabling its quantification and further analysis.
High-Performance Liquid Chromatography (HPLC) for Metabolite Profiling
High-Performance Liquid Chromatography (HPLC) is a key method for the analysis of non-volatile compounds like this compound in biological samples. In a study of 4-hydroxy-2-nonenal (4-HNE) metabolism, HPLC with radiometric detection was used to separate and identify its metabolites, including 1,4-dihydroxy-2-nonene. nih.gov The reaction products were separated on a C18 column, with dihydroxynonene (DHN) eluting at a retention time of 56 minutes. nih.gov This method allows for the profiling of metabolites in complex biological matrices. A simple and reliable HPLC method has also been developed for the assay of 4-HNE in human plasma, which involves deproteinization, fluorescence derivatization, and solid-phase extraction prior to HPLC analysis. ajrms.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Related Compounds
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the separation and identification of volatile and semi-volatile organic compounds. jmchemsci.com While direct analysis of this compound by GC-MS might require derivatization to increase its volatility, this method is widely used for the analysis of related compounds. In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated based on boiling point and polarity in a capillary column. uin-alauddin.ac.id The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for identification. uin-alauddin.ac.id The identification of compounds is often achieved by comparing their mass spectra and retention indices with those in spectral libraries like Willey and NIST. uin-alauddin.ac.id
Stereochemical Analysis Techniques
Determining the absolute and relative stereochemistry of chiral molecules like this compound is crucial as different stereoisomers can exhibit distinct biological activities. The solandelactones, for instance, are a class of compounds that contain a 2-ene-1,4-diol subunit where the relative stereochemistry can be either syn or anti. rsc.org
Techniques for stereochemical analysis often involve derivatization followed by spectroscopic or chromatographic methods. One approach for determining the absolute configuration of 1,n-glycols involves the use of a tris(pentafluorophenyl)porphyrin (TPFP porphyrin) tweezer system in a nonempirical method based on exciton-coupled circular dichroism (ECCD). msu.edu This method has been successfully applied to determine the absolute stereochemistry of glycols with up to 14 carbons between the two chiral centers. msu.edu
For the synthesis of syn-1,2-diols, a highly stereoselective method involving the iodocyclization of N-tosyl carbamates of secondary α-allenic alcohols has been developed. cdnsciencepub.com This process leads to the formation of syn-1,2-diols with high diastereoselectivity. cdnsciencepub.com Such stereocontrolled synthetic methods are vital for obtaining specific stereoisomers for further study. rsc.org
Theoretical and Computational Investigations
Molecular Modeling and Conformation Analysis
Molecular modeling of (E)-2-Nonene-1,4-diol focuses on understanding its three-dimensional structure and the various shapes, or conformations, it can adopt. The molecule consists of a nine-carbon chain with a trans double bond between carbons 2 and 3, and hydroxyl groups at positions 1 and 4. nih.gov The flexibility of the single bonds in the hydrocarbon tail allows the molecule to exist in numerous conformations.
Conformational analysis aims to identify the most stable, low-energy conformers. This is achieved by calculating the steric energy of different spatial arrangements. For this compound, key factors influencing conformation include:
Torsional Strain: Arising from the rotation around C-C single bonds.
Steric Hindrance: Repulsive forces between non-bonded atoms that are brought close together. The size of the pentyl group attached to carbon 4 significantly influences the preferred conformations.
Intramolecular Hydrogen Bonding: The potential for a hydrogen bond to form between the hydrogen of one hydroxyl group and the oxygen of the other. This can stabilize certain folded conformations.
Computational methods, such as molecular mechanics, are used to systematically explore the potential energy surface of the molecule. By rotating bonds and calculating the corresponding energy, a set of stable conformers can be identified. The most stable conformation is typically an extended chain structure that minimizes steric repulsion, but folded structures stabilized by intramolecular interactions are also possible. tdx.cat
Table 1: Example of Calculated Conformational Data for this compound
| Conformer | Key Dihedral Angle (C3-C4-C5-C6) | Relative Steric Energy (kcal/mol) | Noteworthy Features |
|---|---|---|---|
| Extended Chain | ~180° (anti-periplanar) | 0.00 (Reference) | Minimizes steric hindrance between alkyl chain segments. |
| Gauche Fold | ~60° (gauche) | 1.25 | Increased steric interaction in the carbon backbone. |
Note: Data are illustrative, based on typical values for similar aliphatic diols, to demonstrate the principles of conformational analysis.
Electronic Structure Calculations
Electronic structure calculations, primarily using Density Functional Theory (DFT), provide a deeper understanding of the molecule's reactivity and properties based on the distribution of its electrons. osti.govresearchgate.net For this compound, these calculations can determine several key parameters.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. mdpi.com
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. Red regions indicate negative potential (electron-rich areas, such as around the oxygen atoms) and are prone to electrophilic attack. Blue regions represent positive potential (electron-poor areas) and are susceptible to nucleophilic attack. mdpi.com
Atomic Charges: Calculations can assign partial charges to each atom, quantifying the polarity of bonds like C-O and O-H. This helps explain intermolecular interactions, such as hydrogen bonding with water or other polar molecules.
Table 2: Representative Data from DFT Calculations on Unsaturated Alcohols
| Parameter | Calculated Value | Significance for this compound |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates regions of high electron density, likely the C=C double bond and oxygen lone pairs, which are sites for oxidation. |
| LUMO Energy | +1.2 eV | The energy level of the lowest empty orbital; a target for nucleophilic attack. |
| HOMO-LUMO Gap | 7.7 eV | A relatively large gap suggests good kinetic stability under standard conditions. |
Note: Values are representative examples based on DFT studies of similar functionalized alkenes and are used for illustrative purposes.
Reaction Mechanism Studies (e.g., Transition State Analysis for Synthesis and Metabolism)
Computational methods are invaluable for studying the step-by-step pathways of chemical reactions involving this compound. By modeling the transition states—the highest energy point along a reaction coordinate—researchers can calculate activation energies and predict reaction rates. acs.org
Synthesis: The synthesis of syn-E-2-ene-1,4-diols has been achieved through multi-step processes involving the reaction of aldehydes with β-silyl vinyl boronic esters. nih.govrsc.org Transition state analysis for such reactions would involve modeling the key bond-forming steps. For example, in the trapping of an allyl boronic ester with an aldehyde, computational analysis could clarify the geometry of the six-membered ring-like transition state that dictates the stereochemical outcome of the reaction.
Metabolism: this compound is a known metabolic product of 4-hydroxy-2-nonenal (4-HNE), a toxic aldehyde produced during lipid peroxidation. nih.gov The conversion is a reduction reaction catalyzed by enzymes such as cytosolic alcohol dehydrogenases and certain cytochrome P450s. nih.gov
The mechanism typically involves the transfer of a hydride ion (H⁻) from a cofactor like NADPH to the carbonyl carbon of 4-HNE. nih.gov Transition state analysis of this enzymatic reaction would model the interaction between the 4-HNE substrate, the NADPH cofactor, and key amino acid residues in the enzyme's active site. Such studies can reveal how the enzyme stabilizes the transition state, thereby lowering the activation energy and facilitating the rapid detoxification of the aldehyde to the less reactive diol.
Table 3: Key Enzymes in the Metabolism of 4-Hydroxy-2-nonenal (4-HNE) to this compound
| Enzyme Class | Specific Examples | Cofactor | Role |
|---|---|---|---|
| Alcohol Dehydrogenase (ADH) | Cytosolic ADH | NADPH | Catalyzes the reduction of the aldehyde group of 4-HNE. nih.gov |
| Aldo-Keto Reductase (AKR) | Various AKR family members | NADPH | Reduces the aldehyde group of 4-HNE to a primary alcohol. |
Molecular Dynamics Simulations for Diol Interactions
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.net For this compound, MD simulations can provide insights into its interactions with its environment, such as in an aqueous solution or within a biological membrane.
Due to its amphipathic nature—possessing a polar diol "head" and a nonpolar hydrocarbon "tail"—this compound will exhibit specific behaviors at interfaces. MD simulations can model:
Hydration Shell: How water molecules arrange around the polar hydroxyl groups, forming a hydration shell. The dynamics of these water molecules differ from those in the bulk solvent.
Membrane Interaction: How the molecule inserts into and orients within a lipid bilayer. The nonpolar tail would likely embed within the hydrophobic core of the membrane, while the polar diol head would remain near the aqueous interface, interacting with phospholipid head groups.
Aggregation: At higher concentrations, simulations could predict whether the molecules self-assemble into aggregates or micelles, similar to surfactants. researchgate.net
These simulations provide a time-resolved, atomistic view of the diol's interactions, which is fundamental to understanding its biological transport, localization, and function.
Table of Mentioned Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₉H₁₈O₂ |
| 4-hydroxy-2-nonenal (4-HNE) | C₉H₁₆O₂ |
| NADPH | C₂₁H₃₀N₇O₁₇P₃ |
Applications in Advanced Organic Materials and Chemical Intermediates Research Focus
Precursor for Advanced Synthetic Intermediates
(E)-2-Nonene-1,4-diol serves as a versatile precursor for a variety of advanced synthetic intermediates. Its bifunctional nature allows for selective reactions at either the primary or secondary alcohol, or at the double bond, leading to a wide array of derivatives. For instance, it can be a starting material in the synthesis of various oxygenated fatty acids and other complex natural products. rsc.org The strategic placement of its functional groups enables chemists to introduce chirality and build molecular complexity in a controlled manner. bris.ac.uknih.gov
One notable application is in the synthesis of enantioenriched 1,4-diols, which are crucial building blocks in the preparation of numerous biologically active compounds. rsc.org Methodologies have been developed to access these diols with high stereocontrol, often involving processes like lithiation-borylation-allylation sequences. bris.ac.uknih.gov The resulting intermediates are then further elaborated into more complex molecular architectures.
Building Block in Complex Molecule Synthesis (e.g., Solandelactones)
A significant application of this compound and its derivatives is in the total synthesis of complex natural products, a prime example being the solandelactones. rsc.org Solandelactones are a class of marine natural products characterized by an eight-membered lactone ring and a 2-ene-1,4-diol subunit. rsc.orgbris.ac.uk The stereochemistry of this diol unit is a critical feature of the molecule.
The synthesis of solandelactones often involves the stereocontrolled construction of the 2-ene-1,4-diol core. bris.ac.uknih.gov Researchers have developed synthetic routes that utilize intermediates derived from or analogous to this compound to establish the correct relative and absolute stereochemistry of the final product. rsc.org These synthetic strategies highlight the importance of this diol as a key building block for accessing intricate and biologically relevant molecules. ua.es
Exploration in Polymer Chemistry (e.g., Polyurethane, Polyester (B1180765) Analogues)
The diol functionality of this compound makes it a candidate for exploration in polymer chemistry, particularly in the synthesis of polyurethanes and polyester analogues. Diols are fundamental monomers in the production of these polymers through condensation polymerization. recercat.catsavemyexams.com
In the context of polyurethanes, diols react with diisocyanates to form the characteristic urethane (B1682113) linkages. atamankimya.comgoogle.comresearchgate.net While specific research on the direct use of this compound in polyurethane synthesis is not extensively documented in the provided results, its structural similarity to other diols used in this field suggests its potential as a monomer. recercat.cat The presence of the double bond could also offer a site for post-polymerization modification, allowing for the tuning of polymer properties.
Similarly, in polyester synthesis, diols are reacted with dicarboxylic acids or their derivatives. savemyexams.comnih.govmdpi.com The use of bio-based diols is an area of growing interest for creating more sustainable plastics. nih.govresearchgate.net Although the direct polymerization of this compound into polyesters is an area requiring more research, the fundamental reactivity of its diol groups aligns with the requirements for polyester formation. acs.orgrsc.org The incorporation of its specific carbon backbone could impart unique thermal and mechanical properties to the resulting polymers. rsc.org
Future Research Directions and Unexplored Avenues
Development of Novel Stereoselective Synthetic Pathways
The synthesis of (E)-2-Nonene-1,4-diol and related allylic 1,4-diols with precise stereochemical control is a significant challenge in organic chemistry. The presence of two stereocenters and a double bond necessitates highly selective synthetic strategies. While methods for the stereocontrolled synthesis of diols exist, including those for syn-E-2-ene-1,4-diols, there is considerable scope for improvement. rsc.org
Future research should focus on the development of more efficient, atom-economical, and environmentally benign stereoselective synthetic routes. Key avenues for exploration include:
Asymmetric Catalysis: Investigating novel chiral catalysts, including transition metal complexes, organocatalysts, and biocatalysts (enzymes), to control the stereochemistry of the diol formation. The application of asymmetric dihydroxylation and related reactions to novel substrates could provide direct access to enantiomerically pure this compound isomers. researchgate.netbeilstein-journals.org
Substrate-Controlled Synthesis: Developing new strategies where the stereochemical outcome is directed by chiral auxiliaries or existing stereocenters in the starting material. This approach has been successful in the synthesis of other complex diols and could be adapted for this target molecule. rsc.org
A notable area of interest is the synthesis of all four possible stereoisomers of 2-Nonene-1,4-diol to enable a thorough investigation of their respective biological activities. For instance, the synthesis of related structures like 1-nonene-3,4-diol has been achieved stereoselectively, providing a foundation for developing methods for the target compound. rsc.org
Elucidation of Remaining Metabolic Pathways and Biological Targets
Understanding how this compound is processed within biological systems is crucial for evaluating its potential bioactivity and safety. Currently, specific metabolic data for this compound is scarce. It is recognized as part of the human exposome, meaning exposure occurs from external sources, rather than being a natural human metabolite. hmdb.ca
Future research should aim to delineate the complete metabolic fate of this compound. Based on its structure as an unsaturated secondary alcohol, several metabolic routes are plausible and warrant investigation: uclan.ac.uk
Oxidative Metabolism: The primary and secondary alcohol groups are potential sites for oxidation by dehydrogenases, such as alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). This could lead to the formation of aldehydes, ketones, or carboxylic acids. The metabolism of other β-unsaturated alcohols often involves activation by ADH to form reactive electrophiles. uclan.ac.uk
Cytochrome P450 (CYP) Enzymes: CYP enzymes could be involved in the hydroxylation or epoxidation of the carbon-carbon double bond, leading to a variety of more polar metabolites.
Conjugation Pathways: The hydroxyl groups could undergo conjugation reactions, such as glucuronidation or sulfation, to facilitate excretion.
Identifying the specific enzymes and pathways involved is a key objective. pressbooks.pub Furthermore, determining the biological targets of the parent compound and its metabolites is essential. It is possible that, like the related lipid peroxidation product 4-hydroxy-nonenal, it could react with cellular nucleophiles such as proteins and DNA, leading to a range of biological effects. mdpi.com
Discovery of New Bioactive Analogues
The 1,4-diol substructure is a common motif in a wide array of biologically active natural products. researchgate.netrsc.org This suggests that this compound and its analogues could possess interesting pharmacological properties. The allyl group is also a feature in many bioactive compounds, including some with anticancer activity. nih.gov
A systematic exploration of the chemical space around this compound could lead to the discovery of novel bioactive molecules. Future research should involve the synthesis and screening of a library of analogues with structural modifications, such as:
Varying the length and branching of the alkyl chain.
Altering the stereochemistry of the two hydroxyl groups.
Introducing different functional groups onto the carbon backbone.
Modifying the double bond (e.g., saturation or isomerization).
These analogues could be screened for a variety of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. The total synthesis of natural products containing diol functionalities often reveals potent bioactivity, providing a strong rationale for exploring synthetic analogues. nih.gov
Advanced Computational Design of Derivatives
Computer-Aided Drug Design (CADD) offers a powerful set of tools to accelerate the discovery and optimization of bioactive compounds. nih.govijpsjournal.com By using computational methods, researchers can design and evaluate potential derivatives of this compound in silico before committing to their chemical synthesis.
Future research in this area should leverage advanced computational techniques to:
Develop Pharmacophore Models: If a biological target is identified, a pharmacophore model can be built to define the essential structural features required for activity. This model can then be used to screen virtual libraries for new potential analogues.
Perform Molecular Docking: Structure-based design can be used to predict how different derivatives of this compound bind to a target protein. nih.gov This can guide the design of modifications to improve binding affinity and selectivity.
Predict ADMET Properties: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed derivatives. nih.gov This allows for the early-stage filtering of compounds that are likely to have poor pharmacokinetic profiles or toxic effects.
Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to understand the electronic properties and chemical reactivity of the molecule and its derivatives, providing insight into their mechanism of action. researchgate.net
These computational approaches can significantly reduce the number of compounds that need to be synthesized and tested experimentally, making the discovery process more efficient and cost-effective. ijpsjournal.com
Sustainable Production Methods through Metabolic Engineering
Chemical synthesis of complex molecules can be resource-intensive. Metabolic engineering of microorganisms offers a promising alternative for the sustainable production of chemicals from renewable feedstocks. nih.gov Industrial microbes such as Escherichia coli and the yeast Saccharomyces cerevisiae have been successfully engineered to produce a variety of compounds, including diols and polyketides. escholarship.orgmdpi.comnih.gov
Future research should focus on developing a microbial cell factory for the production of this compound. This would involve several key steps:
Pathway Design: Designing a novel biosynthetic pathway to the target molecule from central metabolites. This may involve combining enzymes from different organisms or engineering existing enzymes for new functions. biorxiv.org
Host Selection and Engineering: Choosing a suitable microbial host and genetically engineering it to express the designed pathway. This includes optimizing the expression of heterologous genes and knocking out competing metabolic pathways to direct carbon flux towards the desired product. oup.comnih.gov
Enzyme Discovery and Engineering: Identifying or evolving enzymes (e.g., hydroxylases, reductases, fatty acid synthases) with high activity and selectivity for the specific reactions in the pathway.
Fermentation Optimization: Developing and optimizing the fermentation process to achieve high titers, rates, and yields (TRYs) of this compound, which is essential for commercial viability. nih.govannualreviews.org
Successfully engineering a microbial strain for the production of this compound would provide a green and potentially more economical manufacturing route compared to traditional chemical synthesis. frontiersin.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
